molecular formula C23H22ClN3O4 B11187367 N'-[(2E)-but-2-enoyl]-3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

N'-[(2E)-but-2-enoyl]-3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11187367
M. Wt: 439.9 g/mol
InChI Key: QLIMLJWURREEGB-GQCTYLIASA-N
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Description

N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a butenoyl group, a chloro-substituted benzene ring, and a dimethylphenyl-substituted pyrrolidinyl group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzohydrazide with 1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidine-3-carboxylic acid under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2E)-but-2-enoyl]-3-chloro-N’-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H22ClN3O4

Molecular Weight

439.9 g/mol

IUPAC Name

N'-[(E)-but-2-enoyl]-3-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C23H22ClN3O4/c1-4-6-20(28)27(25-22(30)16-7-5-8-17(24)12-16)19-13-21(29)26(23(19)31)18-10-14(2)9-15(3)11-18/h4-12,19H,13H2,1-3H3,(H,25,30)/b6-4+

InChI Key

QLIMLJWURREEGB-GQCTYLIASA-N

Isomeric SMILES

C/C=C/C(=O)N(C1CC(=O)N(C1=O)C2=CC(=CC(=C2)C)C)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC=CC(=O)N(C1CC(=O)N(C1=O)C2=CC(=CC(=C2)C)C)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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